molecular formula C13H10Cl2N2O2 B11707880 5-chloro-N-(5-chloropyridin-2-yl)-2-methoxybenzamide CAS No. 312591-32-5

5-chloro-N-(5-chloropyridin-2-yl)-2-methoxybenzamide

Cat. No.: B11707880
CAS No.: 312591-32-5
M. Wt: 297.13 g/mol
InChI Key: JVGMBZMVICZJCK-UHFFFAOYSA-N
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Description

5-chloro-N-(5-chloropyridin-2-yl)-2-methoxybenzamide is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of a chloropyridinyl group and a methoxybenzamide moiety, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(5-chloropyridin-2-yl)-2-methoxybenzamide typically involves the reaction of 5-chloropyridine-2-amine with 2-methoxybenzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the amide bond. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(5-chloropyridin-2-yl)-2-methoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 2-methoxybenzoic acid, while substitution of the chlorine atoms can result in various substituted derivatives .

Scientific Research Applications

5-chloro-N-(5-chloropyridin-2-yl)-2-methoxybenzamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 5-chloro-N-(5-chloropyridin-2-yl)-2-methoxybenzamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-chloro-N-(5-chloropyridin-2-yl)-2-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

312591-32-5

Molecular Formula

C13H10Cl2N2O2

Molecular Weight

297.13 g/mol

IUPAC Name

5-chloro-N-(5-chloropyridin-2-yl)-2-methoxybenzamide

InChI

InChI=1S/C13H10Cl2N2O2/c1-19-11-4-2-8(14)6-10(11)13(18)17-12-5-3-9(15)7-16-12/h2-7H,1H3,(H,16,17,18)

InChI Key

JVGMBZMVICZJCK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NC2=NC=C(C=C2)Cl

Origin of Product

United States

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